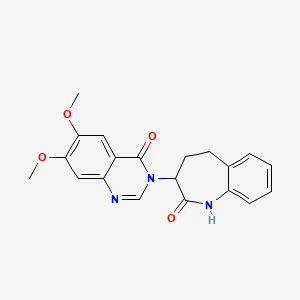![molecular formula C19H16N4O2 B11022005 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide is a complex organic compound that combines the structural features of benzimidazole and quinoline. These two moieties are known for their significant biological activities, making this compound of interest in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(1H-benzimidazol-2-yl)ethylamine, which is then reacted with 4-hydroxyquinoline-3-carboxylic acid under amide coupling conditions. This process often employs coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of quinoline-3-carboxamide ketone derivatives.
Reduction: Formation of benzimidazole amine derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a promising candidate for new drug therapies.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorophenoxyacetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylphenoxyacetamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxyphenoxyacetamide
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide is unique due to the presence of both benzimidazole and quinoline moieties. This dual structure allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties. The hydroxy group on the quinoline ring also provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry and drug development.
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-18-12-5-1-2-6-14(12)21-11-13(18)19(25)20-10-9-17-22-15-7-3-4-8-16(15)23-17/h1-8,11H,9-10H2,(H,20,25)(H,21,24)(H,22,23) |
InChI Key |
UDEZDDFHUJUQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


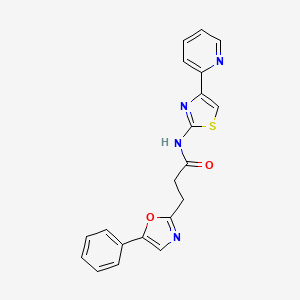
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021932.png)
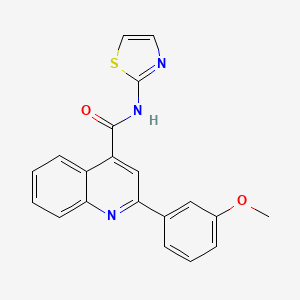

![N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021957.png)
![N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11021964.png)
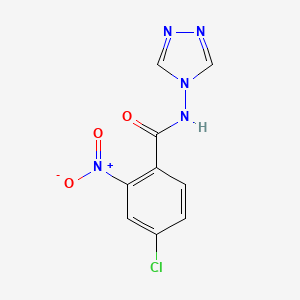
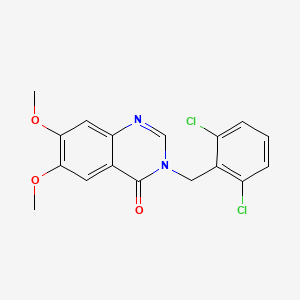
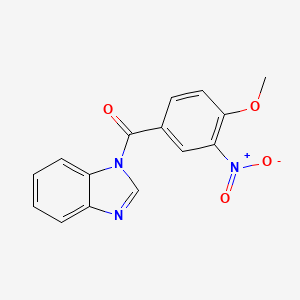
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11021982.png)
![3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11021984.png)
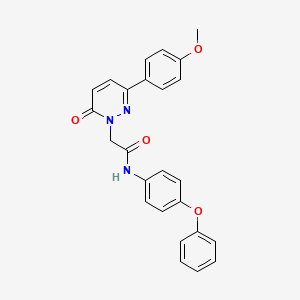
![2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11022003.png)
